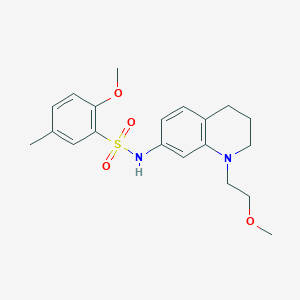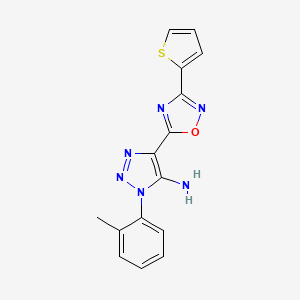![molecular formula C18H13N5O3S B2642656 N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine CAS No. 2034446-25-6](/img/structure/B2642656.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the benzo[d][1,3]dioxol group could be introduced using a reaction with a suitable precursor, such as a catechol derivative . The pyrimidin-4-amine group could be formed through a reaction involving a suitable amine and a precursor to the pyrimidine ring . The thiophen-3-yl-1,2,4-oxadiazol group could be formed through a cyclization reaction involving a suitable thiophene derivative .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzo[d][1,3]dioxol group is a fused ring system that includes an oxygen atom, the pyrimidin-4-amine group includes a nitrogen atom in a six-membered ring, and the thiophen-3-yl-1,2,4-oxadiazol group includes a five-membered ring with both sulfur and nitrogen atoms .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. The presence of the amine group in the pyrimidin-4-amine part of the molecule could make it a potential nucleophile, able to react with electrophiles . The thiophen-3-yl-1,2,4-oxadiazol group could potentially undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. For example, the presence of the amine group could make it capable of forming hydrogen bonds, which could affect its solubility in different solvents .Scientific Research Applications
Synthesis and Biological Activity
Researchers have synthesized various compounds related to "N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine" for potential biological applications. For instance, studies have explored the synthesis of novel Pd(II) and Pt(II) complexes with potential anticancer properties, emphasizing the importance of structural elucidation through physico-chemical techniques and the evaluation of their biological activity against different cancer cell lines (Ghani & Mansour, 2011). Similarly, the synthesis of 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine derivatives has been reported, with these compounds displaying significant antioxidant activity, highlighting the role of electron-donating and withdrawing groups in enhancing biological activity (Kotaiah et al., 2012).
Antifungal and Antibacterial Potentials
Compounds structurally related to "this compound" have been evaluated for their antifungal and antibacterial properties. Research has been conducted on the antifungal effect of some derivatives against important types of fungi, indicating the potential of these compounds to be developed into useful antifungal agents (Jafar et al., 2017). Additionally, the synthesis and herbicidal activity of compounds containing pyrimidine and 1,3,4-thiadiazole rings have been reported, showing moderate to good selective herbicidal activity against specific plant species, although these compounds did not possess inhibitory activity against Echinochloa crus-galli at tested concentrations (Liu & Shi, 2014).
Anticancer and Antitumor Activities
The discovery of apoptosis inducers among related compounds has been significant, with certain derivatives identified as potent apoptosis inducers in cancer cell lines, highlighting their potential in cancer therapy. The activity of these compounds as apoptosis inducers through the inhibition of tubulin polymerization has been specifically noted, demonstrating the therapeutic potential of structurally related compounds in treating cancer (Kemnitzer et al., 2009).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O3S/c1-2-14-15(25-10-24-14)5-11(1)6-20-17-13(7-19-9-21-17)18-22-16(23-26-18)12-3-4-27-8-12/h1-5,7-9H,6,10H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWOTZXBEYMSGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=NC=NC=C3C4=NC(=NO4)C5=CSC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
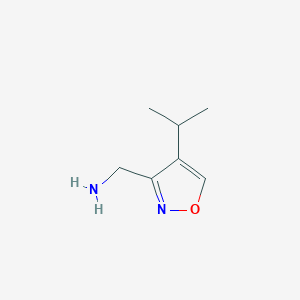
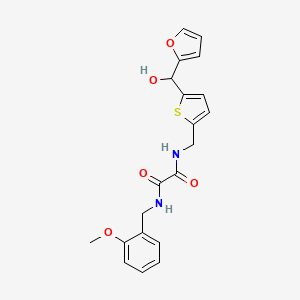
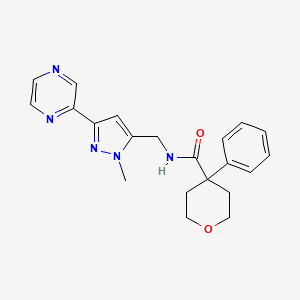
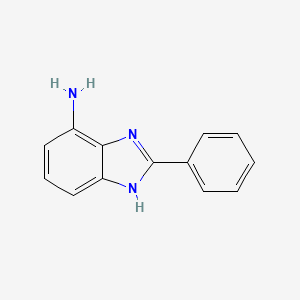
![2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2642578.png)
![N-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2642579.png)
![N-(benzo[d]thiazol-6-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2642582.png)

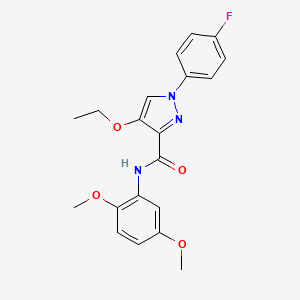

![6-(2-(isopentyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2642588.png)
